molecular formula C8H16O4 B3330829 6,8-Dihydroxyoctanoic acid CAS No. 74903-53-0

6,8-Dihydroxyoctanoic acid

Cat. No.: B3330829
CAS No.: 74903-53-0
M. Wt: 176.21 g/mol
InChI Key: LJWTVHKBGBUURN-UHFFFAOYSA-N
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Description

6,8-Dihydroxyoctanoic acid (CAS 74903-53-0) is a fine chemical intermediate with the molecular formula C 8 H 16 O 4 and a molecular weight of 176.21 g/mol. This compound is of significant value in pharmaceutical research and development, particularly as a critical intermediate in the synthesis of Thioctic Acid (Alpha-Lipoic Acid). Thioctic acid is a powerful, naturally occurring antioxidant that functions as a cofactor in mitochondrial energy metabolism and is used in treatments for conditions such as diabetic polyneuropathy. As a reference standard, high-purity this compound is essential for Analytical Method Development and Validation (AMV), as well as for Quality Control (QC) applications during the commercial production and Abbreviated New Drug Application (ANDA) filing for Thioctic Acid . The compound enables precise calibration of equipment and verification of analytical procedures to ensure the identity, potency, purity, and performance of the final pharmaceutical product. The product is provided with comprehensive characterization data compliant with regulatory guidelines. It is intended for research applications in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c9-6-5-7(10)3-1-2-4-8(11)12/h7,9-10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTVHKBGBUURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Increasing Precursor Supply:

Overexpression of Acetyl-CoA Carboxylase (ACC1): This can increase the pool of malonyl-CoA, the direct precursor for fatty acid elongation.

Enhancing NADPH Availability: Overexpression of key enzymes in the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (Zwf1) and 6-phosphogluconate dehydrogenase (Gnd1), can boost NADPH regeneration. nih.gov

Engineering Pyruvate (B1213749) Metabolism: Redirecting carbon flux from pyruvate towards acetyl-CoA can also increase the precursor supply.

Optimizing the Fatty Acid Synthase:

Expression of a Modified FAS: As mentioned, expressing a FAS variant that specifically produces octanoic acid is crucial. uct.ac.za

Elimination of Competing Pathways: Deleting genes involved in the β-oxidation of fatty acids (e.g., POX1 in yeast, fadD in E. coli) prevents the degradation of the octanoic acid precursor.

Enhancing Hydroxylation Efficiency:

Enzyme Selection and Engineering: Screening for natural CYPs with activity on octanoic acid and engineering them for improved activity and desired regioselectivity (C6 and C8) is a key strategy. Directed evolution and rational design can be used to alter the substrate-binding pocket of a promiscuous hydroxylase to favor C6 hydroxylation. researchgate.net

Optimization of CYP and CPR Expression: The ratio of CYP to its corresponding CPR can be critical for optimal activity. Co-expression of both enzymes from a single vector or chromosomal integration can ensure balanced expression.

Improving Heme Availability: The production of CYPs can be limited by the availability of the heme cofactor. Overexpression of genes in the heme biosynthetic pathway, such as HEM3 and HEM12 in yeast, can alleviate this bottleneck. uct.ac.za

Host Strain Engineering:

Enantioselective Synthesis for Stereochemically Defined Analogs

The biological activity of many chiral molecules is highly dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods to obtain stereochemically defined analogs of 6,8-dihydroxyoctanoic acid is of paramount importance. These methods aim to control the formation of chiral centers, leading to the desired enantiomer in high excess.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation has emerged as a powerful and economical method for the enantioselective synthesis of this compound esters. This approach typically involves the reduction of a prochiral keto group in a precursor molecule using a chiral catalyst.

A notable example is the asymmetric chemocatalytic hydrogenation of 8-hydroxy-6-oxo-octanoic acid esters. google.com This process utilizes complexes of ruthenium and optically active phosphines, such as (R)-BINAP, as catalysts. google.com The reaction, carried out under a hydrogen atmosphere, yields the corresponding (R)-6,8-dihydroxyoctanoate with high enantiomeric excess. google.com The efficiency of this method provides high chemical and optical yields, making it an economically viable route for producing enantiomerically pure intermediates for α-lipoic acid synthesis. google.com

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
[RuCl₂(C₆H₆)]₂ / (R)-BINAPMethyl 8-hydroxy-6-oxooctanoateMethyl (R)-6,8-dihydroxyoctanoate96% google.com

Enzymatic Biotransformations in Synthesis

Enzymatic biotransformations offer a green and highly selective alternative for the synthesis of chiral compounds. These methods leverage the inherent stereoselectivity of enzymes to catalyze specific reactions.

In the context of this compound, the enantioselective synthesis of (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester has been achieved through the enzymatic reduction of methyl 8-methoxy-6-oxooctanoate. google.com This biotransformation is accomplished using baker's yeast (Saccharomyces cerevisiae), a readily available and cost-effective biocatalyst. The process is followed by the cleavage of the methyl ether to yield the final dihydroxy acid ester. google.com

Chiral Pool and Auxiliary-Based Syntheses

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials. This approach leverages the existing stereocenters in the starting material to construct the desired chiral target molecule. While specific examples for the direct synthesis of this compound from a chiral pool are not extensively detailed in readily available literature, it is a recognized strategy for obtaining enantiomerically pure precursors of α-lipoic acid. google.comgoogle.com

Auxiliary-based synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the chiral product. This method is a well-established strategy in asymmetric synthesis, though specific applications to this compound are less commonly reported in favor of catalytic methods.

Multi-Step Reaction Sequences and Strategic Functional Group Interconversions

The synthesis of this compound often involves multi-step reaction sequences that require careful planning and execution. These sequences are designed to build the carbon skeleton and introduce the desired functional groups in a controlled manner.

A documented multi-step synthesis starts with δ-carboxyvaleraldehyde. google.com This initial reactant undergoes an aldol (B89426) condensation with acetaldehyde (B116499) to form an aldol condensation product. This intermediate is then subjected to reduction to yield an ester of this compound. Finally, saponification of the ester produces the target this compound. google.com

Development of Sustainable and Scalable Synthetic Processes

The industrial production of this compound necessitates the development of synthetic processes that are not only efficient but also sustainable and scalable. This involves considerations such as cost-effectiveness, high yields, and environmental impact.

The pursuit of sustainability in chemical synthesis also encourages the use of catalytic methods, both chemical and enzymatic, as they reduce the amount of stoichiometric reagents and byproducts. While specific research on the use of green solvents or extensive catalyst recycling for the synthesis of this compound is not prominently detailed, these are general principles of green chemistry that are actively being explored to enhance the sustainability of such processes. The ultimate goal is to develop a synthesis that is not only economically viable for large-scale production but also minimizes its environmental footprint.

Analytical Techniques for the Characterization and Quantification of 6,8 Dihydroxyoctanoic Acid in Research

Advanced Chromatographic Separations for Isomeric Purity Analysis

The presence of a chiral center at the C6 position of 6,8-dihydroxyoctanoic acid means it can exist as two distinct enantiomers (R and S). The biological activity of lipoic acid is stereospecific, with the R-enantiomer being the biologically active form. Consequently, the ability to separate and quantify the individual enantiomers of its precursors, including this compound, is of significant research interest. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, particularly with the use of chiral stationary phases (CSPs).

Polysaccharide-based chiral columns, such as those derivatized with cellulose (B213188) or amylose, have demonstrated broad applicability in the separation of chiral carboxylic acid derivatives. nih.gov These columns can effectively resolve enantiomers based on the differential formation of transient diastereomeric complexes with the chiral selector. For acidic compounds like this compound, anion-exchange chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, offer another powerful separation mechanism based on ion-pairing interactions. nist.gov

In addition to conventional HPLC, supercritical fluid chromatography (SFC) has emerged as a valuable alternative for the chiral separation of acidic compounds. nist.gov SFC often provides faster separations and uses more environmentally benign mobile phases compared to normal-phase HPLC.

The general approach to developing a chiral separation method for this compound would involve screening a variety of chiral columns and mobile phase compositions to achieve optimal resolution of the enantiomers. A typical experimental setup is detailed in the table below.

ParameterDescription
Instrumentation High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system
Column Chiral Stationary Phase (e.g., Polysaccharide-based, Anion-Exchanger)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or CO2 for SFC) and a polar organic modifier (e.g., ethanol, methanol, isopropanol), often with acidic or basic additives to improve peak shape and resolution.
Detection UV detector, or Mass Spectrometer for enhanced sensitivity and specificity.
Temperature Column temperature is optimized to maximize resolution.

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolomics

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is indispensable for the structural confirmation and quantification of this compound in complex biological matrices.

For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. This can be achieved by converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, for example, through silylation. Following separation on the GC column, the compound is ionized, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The use of GC-MS has been reported for the analysis of lipoic acid and other dihydroxy compounds, suggesting its applicability to this compound. Current time information in Bangalore, IN.uni.luhmdb.ca

LC-MS is another powerful technique that can directly analyze this compound without the need for derivatization. The compound is separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments, thus confirming its identity.

Predicted mass spectrometry data for this compound can provide a reference for experimental analysis.

Adductm/z (Predicted)
[M+H]+177.11214
[M+Na]+199.09408
[M-H]-175.09758
[M+NH4]+194.13868
[M+K]+215.06802
[M+H-H2O]+159.10212
(Data sourced from PubChem CID 5312790) uni.lu

In the context of metabolomics, LC-HRMS is employed to globally profile and quantify metabolites in a biological sample. This allows researchers to study how the levels of this compound and other related metabolites change in response to genetic or environmental perturbations.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including this compound. Through various NMR experiments, it is possible to determine the complete carbon framework and the precise location of functional groups.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the connectivity of the protons. For this compound, one would expect to see distinct signals for the protons on the carbons bearing the hydroxyl groups, as well as signals for the methylene (B1212753) protons along the alkyl chain and adjacent to the carboxylic acid.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., part of an alkyl chain, bonded to an oxygen, or part of a carboxyl group).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)-~180
C2 (-CH2-)~2.2~35
C3 (-CH2-)~1.5~25
C4 (-CH2-)~1.3~29
C5 (-CH2-)~1.4~39
C6 (-CH(OH)-)~3.6~70
C7 (-CH2-)~1.6~36
C8 (-CH2OH)~3.5~63
(Predicted values are estimates and can vary based on solvent and other experimental conditions. Predictions are based on data from similar structures in databases such as HMDB and NP-MRD.) np-mrd.org

Application of Stable Isotope Tracers in Metabolic Flux Analysis

Stable isotope tracers are powerful tools for investigating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). np-mrd.org In the context of this compound, stable isotopes can be used to trace the flow of atoms from precursor molecules into this intermediate and subsequently into lipoic acid.

A common approach is to grow cells in a medium containing a substrate labeled with a stable isotope, such as ¹³C or ²H (deuterium). For instance, by providing cells with [¹³C]-labeled octanoic acid, researchers can track the incorporation of the labeled carbon atoms into this compound and lipoic acid using mass spectrometry. The pattern of isotope labeling in the final products provides detailed information about the active metabolic routes and their relative contributions.

A notable study on the biosynthesis of lipoic acid in E. coli utilized deuterium-labeled acetate (B1210297) ([methyl-²H₃]acetate) as a tracer. Current time information in Bangalore, IN. By analyzing the deuterium (B1214612) incorporation into lipoic acid, the researchers were able to deduce that lipoic acid is biosynthesized from octanoic acid. This type of study provides critical insights into the enzymatic steps involved in the conversion of octanoic acid to lipoic acid, a pathway in which this compound is a key intermediate.

The general workflow for a stable isotope tracing experiment involves:

Labeling: Introducing a stable isotope-labeled substrate to the biological system.

Sampling: Collecting samples at various time points or at a metabolic steady state.

Analysis: Extracting the metabolites and analyzing the isotopic labeling patterns using mass spectrometry or NMR.

Modeling: Using computational models to calculate the metabolic fluxes that best explain the observed labeling patterns.

Biological Research Contexts and Metabolic Interplay of 6,8 Dihydroxyoctanoic Acid

Investigation of Its Metabolism in Distinct Biological Systems (e.g., Microorganisms, Plants)

Direct studies on the metabolism of 6,8-dihydroxyoctanoic acid in microorganisms and plants have not been extensively reported. However, the known metabolic fates of its parent compound, octanoic acid, and the enzymatic capabilities of these organisms provide a basis for postulating its metabolic pathways.

In microorganisms, particularly yeast such as Saccharomyces cerevisiae, the biosynthesis of hydroxylated fatty acids has been a subject of metabolic engineering research. These organisms can be engineered to produce 8-hydroxyoctanoic acid from glucose and ethanol. researchgate.net This process involves a modified fatty acid synthase (FAS) to produce octanoic acid, which is then hydroxylated by a cytochrome P450 (CYP) enzyme. researchgate.net It is conceivable that this compound could be formed through a subsequent hydroxylation event, potentially catalyzed by a diol synthase or another P450 monooxygenase with activity towards hydroxylated substrates. nih.gov Microbial enzymes are known to perform multiple hydroxylations on a single fatty acid chain. nih.gov For instance, the bacterium Pseudomonas aeruginosa can produce di- and trihydroxy fatty acids from various monoenoic fatty acids. nih.gov

The following table summarizes enzymes and pathways involved in the hydroxylation of fatty acids in microorganisms, which could potentially be involved in the metabolism of this compound.

Enzyme/PathwayOrganism ExampleFunctionPotential Role in this compound Metabolism
Cytochrome P450 (CYP)Saccharomyces cerevisiaeω-hydroxylation of octanoic acid to 8-hydroxyoctanoic acid. researchgate.netInitial hydroxylation of octanoic acid or subsequent hydroxylation of a monohydroxylated intermediate.
Diol SynthaseBacteria/FungiSynthesis of dihydroxy fatty acids. nih.govCatalysis of the second hydroxylation step to form the diol.
HydrataseLactobacillus sakeiHydroxylation of oleic acid. nih.govPotential for direct or indirect involvement in the hydroxylation of octanoic acid derivatives.

In plants, the synthesis of hydroxy fatty acids is a part of the production of cutin and suberin, which are major components of the plant cuticle. google.comnih.gov Plant fatty acid hydroxylases, often cytochrome P450-dependent, can introduce hydroxyl groups at various positions along the fatty acid chain. google.com For example, lesquerella seed oil is rich in lesquerolic acid (14-hydroxy-eicos-cis-11-enoic acid), which is synthesized from oleic acid. nih.gov While there is no direct evidence of this compound being a natural component of plant lipids, the enzymatic machinery for its synthesis may exist.

Interrelationships with Fatty Acid and Lipid Metabolic Networks

The introduction of hydroxyl groups to a fatty acid chain significantly alters its physical properties and metabolic fate. This compound, being a medium-chain fatty acid (MCFA), would likely intersect with central lipid and energy metabolism, though its dihydroxy nature would set it apart from its non-hydroxylated counterpart, octanoic acid.

Octanoic acid and other MCFAs are readily absorbed and can enter mitochondria for β-oxidation without the need for the carnitine shuttle, providing a rapid source of energy. nih.govfrontiersin.org The presence of hydroxyl groups on the carbon chain of this compound would likely influence its entry into and processing by the β-oxidation pathway. Depending on the stereochemistry of the hydroxyl groups, specific enzymes such as hydroxyacyl-CoA dehydrogenases would be required for its breakdown. wikipedia.org

Furthermore, hydroxylated fatty acids can be incorporated into more complex lipids. For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with signaling properties. nih.gov It is plausible that this compound could be esterified to other fatty acids or incorporated into phospholipids (B1166683) or triacylglycerols, thereby influencing membrane structure and lipid signaling pathways. The table below outlines the potential metabolic fates of this compound within fatty acid and lipid networks.

Metabolic ProcessPotential Role of this compoundKey Enzymes/Pathways Involved
β-oxidation Could serve as an energy source, though its degradation would require specific enzymatic steps to handle the hydroxyl groups.Hydroxyacyl-CoA dehydrogenases. wikipedia.org
Incorporation into Complex Lipids May be a substrate for the synthesis of specialized lipids like FAHFAs or be incorporated into membrane phospholipids.Acyltransferases.
Signaling As a dihydroxylated lipid, it could act as a signaling molecule, similar to other oxidized fatty acids.G-protein coupled receptors (GPCRs), Peroxisome proliferator-activated receptors (PPARs). mdpi.com

Research on Its Role in Cellular Homeostasis and Stress Responses (Non-Clinical)

While no direct research has been conducted on the role of this compound in cellular homeostasis and stress, the activities of related MCFAs and hydroxylated fatty acids offer some insights.

MCFAs like decanoic acid have been shown to reduce oxidative stress levels in neuronal cell lines. nih.gov This effect appears to be independent of ketone body production, suggesting a direct antioxidant or signaling role for the fatty acid itself. nih.gov The presence of two hydroxyl groups in this compound could potentially enhance such antioxidant properties or modulate cellular redox balance through different mechanisms.

Cellular stress can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR). gerli.com Lipids play a crucial role in maintaining ER homeostasis, and alterations in lipid composition can induce ER stress. A dihydroxylated fatty acid like this compound, if incorporated into membranes, could alter membrane fluidity and protein function, thereby influencing the cellular response to stress.

The following table summarizes the potential roles of this compound in cellular homeostasis and stress responses based on the known functions of related molecules.

Cellular ProcessPotential Effect of this compoundUnderlying Mechanism
Oxidative Stress May exhibit antioxidant properties.Direct radical scavenging or modulation of antioxidant signaling pathways. nih.gov
ER Homeostasis Could influence the unfolded protein response (UPR).Alteration of ER membrane properties, leading to changes in protein folding and stress signaling. gerli.com
Inflammatory Signaling Potential to modulate inflammatory pathways.Interaction with receptors like TLR4 or metabolism into signaling molecules. mdpi.com

Emerging Research Frontiers and Future Directions in 6,8 Dihydroxyoctanoic Acid Studies

Novel Enzymatic Discoveries and Pathway Reconstructions

For decades, the biosynthesis of lipoic acid, which proceeds via 6,8-dihydroxyoctanoic acid's sulfurated form, was thought to follow a well-established pathway involving two key enzymes: LipB (an octanoyltransferase) and LipA (a lipoyl synthase). wikipedia.orgnih.gov However, recent research has challenged this singular view, revealing a previously unknown pathway and highlighting the modular and complex evolution of lipoate assembly in prokaryotes. plos.orgplos.org

A groundbreaking 2023 study provided experimental evidence for a novel lipoate assembly pathway in bacteria. plos.orgnih.gov This alternative route relies on a different set of enzymes: a lipoate:protein ligase designated sLpl(AB) and two radical SAM (S-adenosyl-L-methionine) proteins, LipS1 and LipS2, which function collectively as the lipoyl synthase to insert the two necessary sulfur atoms. nih.gov This discovery was the result of extensive homology searches combined with genomic context analyses, which allowed for the precise differentiation between the established and the new pathways. plos.org

The key distinction lies in the initial step. The canonical pathway involves the transfer of an octanoyl group from an acyl carrier protein (ACP) to the target protein by LipB, followed by sulfur insertion by LipA. The newly discovered pathway, however, can utilize free octanoic acid, which is first attached to apo-proteins by the sLpl(AB) ligase before the LipS1/S2 complex catalyzes the sulfur insertion. wikipedia.orgplos.org Phylogenetic analyses suggest that this novel system likely originated in archaea and was spread to bacteria via horizontal gene transfer. nih.gov

This reconstruction of the metabolic map reveals that nature has devised multiple strategies for synthesizing lipoic acid, with the distribution of these pathways varying significantly across different prokaryotic domains. plos.orgnih.gov While the de novo synthesis pathways (LipB/LipA) are common in bacteria, the scavenging pathway utilizing free octanoate (B1194180) is widespread in both bacteria and archaea. plos.org

In a related area of research focused on bio-manufacturing, scientists have successfully engineered the yeast Saccharomyces cerevisiae for the de novo biosynthesis of 8-hydroxyoctanoic acid. nih.govnih.gov This was achieved by expressing a mutated fatty acid synthase (FAS) specific for producing octanoic acid, along with a heterologous cytochrome P450 enzyme system to perform the terminal hydroxylation. nih.gov This work demonstrates the potential for creating microbial cell factories for producing this compound and related compounds from simple carbon sources like glucose and ethanol. nih.gov

Table 1: Comparison of Lipoic Acid Biosynthesis Pathways

FeatureCanonical PathwayNovel sLpl(AB)–LipS1/S2 Pathway
Initial SubstrateOctanoyl-Acyl Carrier Protein (ACP)Free Octanoic Acid or Lipoic Acid
Octanoyl Transfer EnzymeLipB (Octanoyltransferase)sLpl(AB) (Lipoate:protein ligase)
Sulfur Insertion Enzyme(s)LipA (Lipoyl synthase)LipS1 and LipS2 (Radical SAM proteins)
Primary Domain(s)BacteriaArchaea and Bacteria
Evolutionary OriginPrimarily bacterialLikely archaeal, spread by horizontal gene transfer. nih.gov

Chemoenzymatic Synthesis Advancements

The chemical synthesis of this compound and its derivatives is crucial for producing standards for research and as a precursor for the industrial production of enantiomerically pure α-lipoic acid. google.com Traditional chemical synthesis can be complex and may produce racemic mixtures, which are mixtures of both stereoisomers. Given that biological systems often exhibit high stereospecificity, there is a significant drive to develop methods that can selectively produce a single, desired enantiomer. Chemoenzymatic synthesis, which combines the precision of biocatalysts with the practicality of chemical reactions, has emerged as a powerful strategy to achieve this goal. nih.gov

Advancements in this area focus on leveraging the high stereoselectivity of enzymes to resolve racemic mixtures or to guide the formation of a specific isomer. An illustrative example is the enantioselective synthesis of (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester. This process involves the enzymatic reduction of a precursor, methyl 8-methoxy-6-oxooctanoate, using the common biocatalyst baker's yeast (Saccharomyces cerevisiae), followed by a chemical step to cleave the methyl ether. google.com This method highlights how a biological step can efficiently create the desired stereochemistry, which can be difficult to achieve through purely chemical means.

Other innovative approaches combine metal-catalyzed chemical transformations with enzymatic steps in one-pot sequences. nih.gov For instance, patents describe the synthesis of enantiomer-free this compound esters through processes like asymmetric catalytic hydrogenation of precursor molecules. google.com These methods often start with readily available materials and use a combination of chemical and enzymatic steps to build the final molecule with high purity. google.comgoogle.com The integration of biocatalysis is a key theme, offering a more sustainable and efficient alternative to traditional chemical resolutions. nih.gov

Table 2: Selected Chemoenzymatic and Chemical Synthesis Approaches

ApproachKey Transformation StepPrecursor ExampleKey AdvantageReference
Enzymatic ReductionReduction of a keto group to a hydroxyl groupMethyl 8-methoxy-6-oxooctanoateHigh enantioselectivity using baker's yeast google.com
Asymmetric Catalytic HydrogenationHydrogenation of a double bond or carbonyl groupUnsaturated or keto-ester precursorsProduces enantiomerically pure esters google.com
Aldol (B89426) Condensation & ReductionFormation of C-C bond followed by reductiona-carbo-Roxyvaleraldehyde and acetaldehyde (B116499)Builds the carbon backbone from smaller units google.com

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To fully comprehend the role of this compound in cellular metabolism, researchers are increasingly turning to systems biology and "omics" technologies. nih.gov These approaches provide a holistic view by simultaneously measuring and analyzing entire sets of biological molecules—such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govnih.gov This integrated perspective is crucial for understanding how the synthesis and utilization of this compound are regulated and connected to other cellular networks. nih.gov

The recent discovery of the novel LipS1/S2-based lipoylation pathway is a testament to the power of this approach. It was through large-scale phylogenetic analyses and the study of genomic contexts—hallmarks of systems biology—that researchers were able to identify the new set of genes and distinguish their function from the canonical pathway. plos.orgnih.gov Such analyses can map the distribution of metabolic pathways across thousands of organisms, revealing complex evolutionary histories shaped by horizontal gene transfers, gene fusions, and losses. plos.org

Furthermore, omics studies can reveal how the expression of genes involved in the this compound pathway is controlled. For example, integrative evidence in Shewanella species has shown that the expression of the lipBA operon is linked to cAMP-dependent signaling, providing a direct connection between nutrient availability and the production of this essential cofactor. nih.gov Transcriptomic studies, which measure the expression levels of all genes under specific conditions, can identify the regulatory networks that govern these pathways. mdpi.com

Genome-scale metabolic models (GSMMs) are another key tool in systems biology. mdpi.com These computational models represent the entire metabolic network of an organism and can be used to simulate how changes in one pathway affect others. By reconstructing the metabolic network involved in the synthesis of related fatty acids, scientists can predict bottlenecks in production and devise strategies for metabolic engineering, such as in the effort to produce 8-hydroxyoctanoic acid in yeast. nih.govmdpi.com This holistic approach, which combines high-throughput data with computational modeling, moves beyond the study of individual components to a comprehensive understanding of the system as a whole. nih.gov

Q & A

Q. What analytical methods are recommended for detecting 6,8-Dihydroxyoctanoic acid and its derivatives in enzymatic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and surface plasmon resonance (SPR) are widely used. For example, SPR can quantify binding kinetics (e.g., dissociation constant KdK_d, association/dissociation rates kak_a, kdk_d) between this compound analogs and target enzymes like Mhp-LplJ . HPLC is critical for purity assessment, especially to detect impurities such as 6,8-epitrithiooctanoic acid, with USP standards specifying limits (<0.1%) via comparative peak area analysis .
Compound KdK_d (μM)kak_a (1/Ms)kdk_d (1/s)
DL-α-lipoic acid0.451.2 × 10⁵5.4 × 10⁻³
Ethyl 6,8-dichlorocaprylate2.13.8 × 10⁴7.9 × 10⁻³
Data adapted from Mhp-LplJ binding studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to hazard assessments under EU regulations (e.g., 1272/2008). Use personal protective equipment (PPE) including gloves and goggles, and conduct risk assessments based on structural analogs (e.g., 8(R)-Hydroxyoctadecanoic acid). Safety sheets emphasize avoiding inhalation and skin contact, with storage at −20°C for stability .

Q. How can researchers synthesize this compound derivatives, and what purification techniques are effective?

  • Methodological Answer : Derivatives like 6,8-dithiooctanoic acid are synthesized via thiolation of octanoic acid precursors. Purification involves recrystallization or column chromatography (e.g., silica gel). Purity validation requires HPLC (≥98%) and optical rotation tests for enantiomeric excess (≥98% for R-isomers) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, thiolation) of this compound affect enzyme binding affinities?

  • Methodological Answer : Comparative SPR studies show halogenated derivatives (e.g., Ethyl 6,8-dichlorocaprylate) exhibit weaker binding (Kd=2.1μMK_d = 2.1 \, \mu M) to Mhp-LplJ compared to DL-α-lipoic acid (Kd=0.45μMK_d = 0.45 \, \mu M) due to steric hindrance . Thiolation (e.g., 6,8-dithiooctanoic acid) may enhance redox activity but requires stability assays under physiological conditions .

Q. What statistical approaches resolve contradictions in clustered data from enzyme inhibition assays?

  • Methodological Answer : Hierarchical linear modeling (HLM) accounts for nested data (e.g., repeated measurements across enzyme batches). For example, discrepancies in KdK_d values for 8-Bromo-octanoic acid across trials can be adjusted via random-effects models to isolate batch-specific variability .

Q. How can researchers optimize experimental designs to study this compound’s role in redox signaling pathways?

  • Methodological Answer : Use factorial designs to test interactions between variables (e.g., concentration, pH, co-factors). For instance, Western blotting validated that lipoic acid (LA) increases LA/PdhD ratios in Mhp-LplJ assays, but Ethyl 6,8-dichlorocaprylate showed no effect, suggesting pathway specificity . Include negative controls (e.g., unmodified octanoic acid) to confirm target specificity.

Q. What strategies address inconsistencies in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences. For example, in vitro SPR-derived KdK_d values may not reflect in vivo bioavailability due to metabolic degradation. Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in animal models .

Methodological Guidance

Q. How should literature reviews for this compound research be structured to ensure rigor?

  • Answer : Follow systematic review protocols:

Define Scope : Focus on enzymatic interactions, synthesis, or redox mechanisms.

Data Synthesis : Tabulate kinetic parameters (KdK_d, IC₅₀) and experimental conditions (pH, temperature) for cross-study comparisons .

Q. What are best practices for validating novel derivatives of this compound?

  • Answer :
  • Structural Confirmation : Use NMR (¹H, ¹³C) and mass spectrometry.
  • Functional Assays : Test redox activity via glutathione recycling assays.
  • Reproducibility : Replicate synthesis and testing across ≥3 independent labs to mitigate batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.